![molecular formula C14H11ClOS B14730489 Ethanone, 2-chloro-1-[4-(phenylthio)phenyl]- CAS No. 13067-87-3](/img/structure/B14730489.png)
Ethanone, 2-chloro-1-[4-(phenylthio)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-chloro-1-[4-(phenylthio)phenyl]-, also known as 2-chloro-1-[4-(phenylthio)phenyl]ethanone, is an organic compound with the molecular formula C14H11ClOS. This compound is characterized by the presence of a chloro group and a phenylthio group attached to an ethanone backbone. It is a derivative of acetophenone and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[4-(phenylthio)phenyl]ethanone typically involves the reaction of 1-(4-hydroxyphenyl)ethanone with 1-bromo-2-chloroethane in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetrabutylammonium bromide . The reaction is carried out in a solvent such as acetone under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-1-[4-(phenylthio)phenyl]ethanone can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[4-(phenylthio)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require a base like potassium carbonate and a polar aprotic solvent like dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-1-[4-(phenylthio)phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-1-[4-(phenylthio)phenyl]ethanone involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the phenylthio group can undergo oxidation to form reactive intermediates. These intermediates can interact with biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-[4-(phenylthio)phenyl]-: Similar structure but lacks the chloro group.
2-chloro-1-(4-methanesulfonylphenyl)ethan-1-one: Contains a methanesulfonyl group instead of a phenylthio group.
2-amino-1-(4-chlorophenyl)ethanone: Contains an amino group instead of a phenylthio group.
Uniqueness
2-chloro-1-[4-(phenylthio)phenyl]ethanone is unique due to the presence of both a chloro group and a phenylthio group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
13067-87-3 |
|---|---|
Molecular Formula |
C14H11ClOS |
Molecular Weight |
262.8 g/mol |
IUPAC Name |
2-chloro-1-(4-phenylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C14H11ClOS/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2 |
InChI Key |
MJSOAOFVJMDJJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



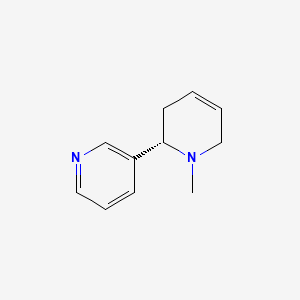
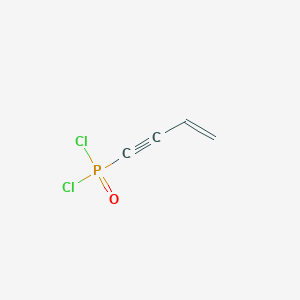
![2-[(4-Chlorophenyl)methyl-[[4-(diethylamino)phenyl]methyl]amino]ethanol](/img/structure/B14730423.png)
![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14730429.png)

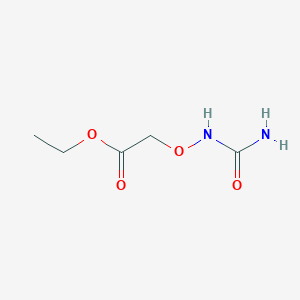

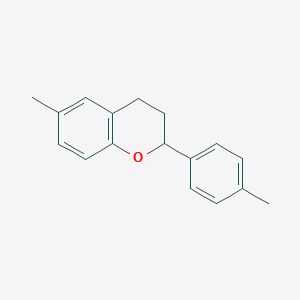
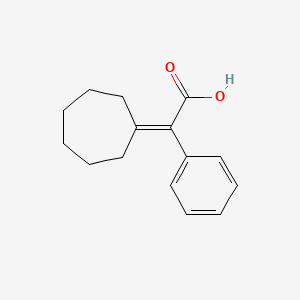
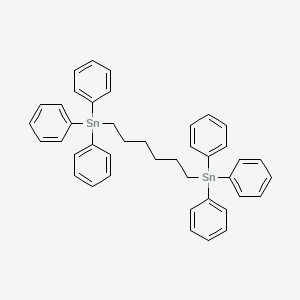
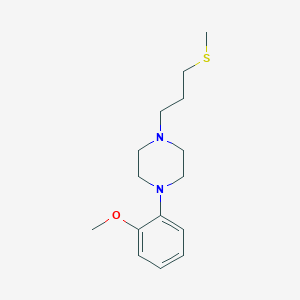
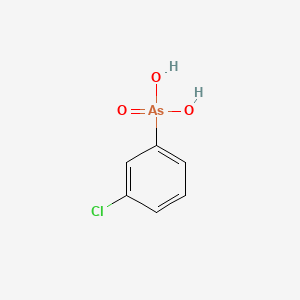
![Bis[3-(oxolan-2-yl)propyl] hexanedioate](/img/structure/B14730502.png)
